molecular formula C14H21BrN4O2 B14921470 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(cyclohexylcarbonyl)oxy]ethanimidamide

(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(cyclohexylcarbonyl)oxy]ethanimidamide

Cat. No.: B14921470
M. Wt: 357.25 g/mol
InChI Key: MGUXZBUGZPLGHZ-UHFFFAOYSA-N
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Description

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(CYCLOHEXYLCARBONYL)ETHANEHYDROXIMAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, along with a cyclohexylcarbonyl group and an ethanohydroximate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(CYCLOHEXYLCARBONYL)ETHANEHYDROXIMAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.

    Introduction of the Cyclohexylcarbonyl Group: The brominated pyrazole is then reacted with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine to introduce the cyclohexylcarbonyl group.

    Formation of the Ethanohydroximate Moiety: Finally, the ethanohydroximate moiety is introduced through the reaction of the intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(CYCLOHEXYLCARBONYL)ETHANEHYDROXIMAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(CYCLOHEXYLCARBONYL)ETHANEHYDROXIMAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(CYCLOHEXYLCARBONYL)ETHANEHYDROXIMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclohexylcarbonyl groups play a crucial role in binding to these targets, while the ethanohydroximate moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHANAMINE: Similar structure but lacks the cyclohexylcarbonyl and ethanohydroximate groups.

    2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure but lacks the ethanohydroximate group.

    ETHYL 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE: Similar structure but has an ethyl ester group instead of the ethanohydroximate moiety.

Uniqueness

The uniqueness of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(CYCLOHEXYLCARBONYL)ETHANEHYDROXIMAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H21BrN4O2

Molecular Weight

357.25 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] cyclohexanecarboxylate

InChI

InChI=1S/C14H21BrN4O2/c1-9-13(15)10(2)19(17-9)8-12(16)18-21-14(20)11-6-4-3-5-7-11/h11H,3-8H2,1-2H3,(H2,16,18)

InChI Key

MGUXZBUGZPLGHZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2CCCCC2)/N)C)Br

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2CCCCC2)N)C)Br

Origin of Product

United States

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